molecular formula C16H17FN2O3S B2978378 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2180010-81-3

3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Cat. No.: B2978378
CAS No.: 2180010-81-3
M. Wt: 336.38
InChI Key: SMKCRWIYCVSUEN-UHFFFAOYSA-N
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Description

3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with a suitable azetidinone derivative, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, rhodium complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives and azetidinone-based molecules. Examples include:

Uniqueness

What sets 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine-substituted aromatic ring, azetidinone, and thiazolidine-2,4-dione moieties contribute to its versatility and potential for diverse applications .

Properties

IUPAC Name

3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKCRWIYCVSUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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